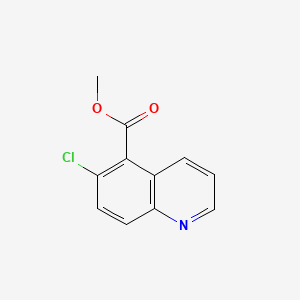

Methyl 6-chloroquinoline-5-carboxylate

Description

Methyl 6-chloroquinoline-5-carboxylate is a heterocyclic aromatic compound featuring a quinoline backbone substituted with a chlorine atom at position 6 and a methyl ester group at position 4. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for modifications that influence electronic properties, solubility, and reactivity.

Properties

Molecular Formula |

C11H8ClNO2 |

|---|---|

Molecular Weight |

221.64 g/mol |

IUPAC Name |

methyl 6-chloroquinoline-5-carboxylate |

InChI |

InChI=1S/C11H8ClNO2/c1-15-11(14)10-7-3-2-6-13-9(7)5-4-8(10)12/h2-6H,1H3 |

InChI Key |

OUXQWRYVJKVWPX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC2=C1C=CC=N2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including methyl 6-chloroquinoline-5-carboxylate, can be achieved through various methods. One common approach involves the photocatalytic reaction between aniline, methyl propionate, and paraformaldehyde, catalyzed by polythiophene encapsulated Au-Fe3O4 nanoparticles using water as a solvent under irradiation of a 60 W tungsten filament bulb . Another method includes the use of multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis with eco-friendly and reusable catalysts .

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloroquinoline-5-carboxylate undergoes various chemical reactions, including:

Oxidation: Conversion to quinoline N-oxides using oxidizing agents.

Reduction: Reduction of quinoline N-oxides back to quinolines.

Substitution: Electrophilic and nucleophilic substitution reactions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Alkyl halides, Grignard reagents, and various catalysts.

Major Products

The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced quinoline derivatives .

Scientific Research Applications

Methyl 6-chloroquinoline-5-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Medicine: Explored for its potential use in drug discovery and development, particularly for its anticancer and antimalarial activities.

Industry: Utilized in the development of materials with specific properties, such as fluorescence and conductivity

Mechanism of Action

The mechanism of action of methyl 6-chloroquinoline-5-carboxylate involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as tyrosine kinases and topoisomerases, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, they can interfere with DNA synthesis and repair mechanisms, contributing to their antimicrobial and anticancer activities .

Comparison with Similar Compounds

To contextualize the properties and applications of methyl 6-chloroquinoline-5-carboxylate, a detailed comparison with structurally analogous compounds is provided below.

Structural Analogs and Substituent Effects

Key analogs include:

| Compound Name | CAS Number | Substituents (Position) | Similarity Index* | Key Properties/Applications |

|---|---|---|---|---|

| Methyl 2-chloroquinoline-5-carboxylate | 1192569-38-2 | Cl (2), COOCH₃ (5) | 1.00 | High reactivity in Suzuki couplings |

| Methyl 2-chloro-6-methylquinoline-4-carboxylate | 1094217-62-5 | Cl (2), CH₃ (6), COOCH₃ (4) | 1.00 | Enhanced lipophilicity for drug design |

| Ethyl 2-chloro-5-methylquinoline-4-carboxylate | 1617517-85-7 | Cl (2), CH₃ (5), COOCH₂CH₃ (4) | 0.97 | Lower melting point than methyl esters |

| Methyl quinoline-5-carboxylate | 16675-62-0 | COOCH₃ (5) | 0.92 | Fluorescence properties for sensors |

| Methyl 6-chloro-5-methylnicotinate | 65169-42-8 | Cl (6), CH₃ (5), COOCH₃ (3) | — | Intermediate in agrochemical synthesis |

*Similarity indices (0.00–1.00) derived from structural overlap analysis in and .

Key Observations:

Substituent Positioning: The chlorine atom at position 6 in methyl 6-chloroquinoline-5-carboxylate distinguishes it from analogs like methyl 2-chloroquinoline-5-carboxylate. This positional difference significantly alters electronic density, affecting reactivity in cross-coupling reactions .

Ester Group Variations: Methyl esters generally exhibit higher polarity and lower thermal stability compared to ethyl esters (e.g., ethyl 2-chloroquinoline-4-carboxylate, CAS 5467-61-8) .

Methyl vs. Hydroxy Substituents: Compounds like ethyl 6-hydroxyquinoline-3-carboxylate (CAS 6972-86-7) show reduced electrophilicity compared to chlorinated derivatives, limiting their use in nucleophilic substitutions .

Physicochemical Properties

- Solubility: Chlorine at position 6 enhances hydrophobicity compared to unsubstituted methyl quinoline-5-carboxylate (CAS 16675-62-0), making it less soluble in polar solvents .

- Thermal Stability: Methyl esters (e.g., methyl 2-chloroquinoline-6-carboxylate, CAS 849807-09-6) decompose at ~200°C, whereas ethyl analogs (e.g., ethyl 2-chloro-5-methylquinoline-4-carboxylate) show stability up to 220°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.